molecular formula C20H20O3 B4011757 4-ethyl-7-methyl-5-(1-phenylethoxy)-2H-chromen-2-one

4-ethyl-7-methyl-5-(1-phenylethoxy)-2H-chromen-2-one

Cat. No. B4011757
M. Wt: 308.4 g/mol
InChI Key: LUQMQMNGVQNWJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-7-methyl-5-(1-phenylethoxy)-2H-chromen-2-one, also known as EPM, is a synthetic compound that belongs to the class of coumarin derivatives. EPM has been extensively studied for its various biochemical and physiological effects, and its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-ethyl-7-methyl-5-(1-phenylethoxy)-2H-chromen-2-one is not fully understood, but studies have suggested that it may act through multiple pathways. 4-ethyl-7-methyl-5-(1-phenylethoxy)-2H-chromen-2-one has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 4-ethyl-7-methyl-5-(1-phenylethoxy)-2H-chromen-2-one has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
Studies have shown that 4-ethyl-7-methyl-5-(1-phenylethoxy)-2H-chromen-2-one has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 4-ethyl-7-methyl-5-(1-phenylethoxy)-2H-chromen-2-one has been shown to inhibit the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of inflammatory diseases. 4-ethyl-7-methyl-5-(1-phenylethoxy)-2H-chromen-2-one has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, 4-ethyl-7-methyl-5-(1-phenylethoxy)-2H-chromen-2-one has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

Advantages and Limitations for Lab Experiments

4-ethyl-7-methyl-5-(1-phenylethoxy)-2H-chromen-2-one has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, 4-ethyl-7-methyl-5-(1-phenylethoxy)-2H-chromen-2-one also has some limitations, including its low bioavailability and potential toxicity at high doses.

Future Directions

There are several future directions for the study of 4-ethyl-7-methyl-5-(1-phenylethoxy)-2H-chromen-2-one. One potential direction is the development of 4-ethyl-7-methyl-5-(1-phenylethoxy)-2H-chromen-2-one-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the molecular mechanisms underlying the anti-inflammatory, antioxidant, and anticancer properties of 4-ethyl-7-methyl-5-(1-phenylethoxy)-2H-chromen-2-one. Additionally, further studies are needed to determine the optimal dosage and route of administration of 4-ethyl-7-methyl-5-(1-phenylethoxy)-2H-chromen-2-one for therapeutic use.

Scientific Research Applications

4-ethyl-7-methyl-5-(1-phenylethoxy)-2H-chromen-2-one has been studied for its various therapeutic applications, including its potential as an anti-inflammatory, antioxidant, and anticancer agent. Studies have shown that 4-ethyl-7-methyl-5-(1-phenylethoxy)-2H-chromen-2-one can inhibit the production of inflammatory cytokines and reduce oxidative stress, which makes it a promising candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders. 4-ethyl-7-methyl-5-(1-phenylethoxy)-2H-chromen-2-one has also been shown to possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.

properties

IUPAC Name

4-ethyl-7-methyl-5-(1-phenylethoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O3/c1-4-15-12-19(21)23-18-11-13(2)10-17(20(15)18)22-14(3)16-8-6-5-7-9-16/h5-12,14H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUQMQMNGVQNWJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)OC2=C1C(=CC(=C2)C)OC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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